Leukomalachitgrün

Übersicht

Beschreibung

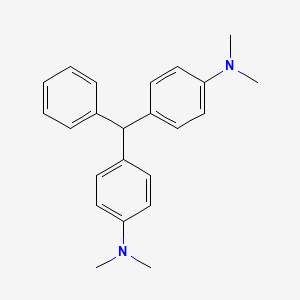

Leucomalachite green (LMG) is a triphenylmethane dye used to detect blood . It is a major metabolite of malachite green and is a potential carcinogen, teratogen, and mutagen . LMG is also used as a reagent for presumptive blood tests .

Synthesis Analysis

A novel method for LMG hapten synthesis has been presented, which introduces a pure alkyl chain at the para-position of LMG to form a spacer arm for hapten preparation . This method could be expanded to prepare a series of haptens with different lengths of spacer arms .Molecular Structure Analysis

LMG has a molecular formula of C23H26N2 . Its IUPAC name is 4-[[4-(dimethylamino)phenyl]-phenylmethyl]-N,N-dimethylaniline . The molecular weight of LMG is 330.5 g/mol . The structure of LMG can be represented by the SMILES string: CN©C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N©C .Chemical Reactions Analysis

LMG is quantitatively oxidized to the chromic malachite green by reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .Physical And Chemical Properties Analysis

LMG is a benzenoid aromatic compound . It is expected to be immobile in soil .Wissenschaftliche Forschungsanwendungen

Anwendung in der Forensik

Leukomalachitgrün wird in der Forensik als Reagenz verwendet. Es wird insbesondere zum Nachweis von Blutspuren eingesetzt, wobei es mit der Häm-Komponente des Blutes reagiert und eine charakteristische grüne Färbung erzeugt, die bei der Analyse von Tatorten und Ermittlungen hilfreich ist .

Analytische Chemie

In der analytischen Chemie dient this compound als chromogenes Reagenz für chemische Analysen. Es ist an verschiedenen kolorimetrischen Tests beteiligt, da es die Fähigkeit besitzt, bei Reaktion mit bestimmten Substanzen seine Farbe zu ändern .

Hämoglobin-Quantifizierung

Diese Verbindung wird auch für die quantitative kolorimetrische Mikrobestimmung von Hämoglobin und anderen Häm-Verbindungen eingesetzt und bietet eine Methode zur Messung dieser Bestandteile in biologischen Proben .

Radiochromer Indikator

this compound findet Anwendung als radiochromer Indikator in Dosimetern. Es misst die Strahlenexposition, indem es bei Bestrahlung seine Farbe ändert, was für die Strahlensicherheit und -überwachung von entscheidender Bedeutung ist .

Arsen-Nachweis

Umweltanalytik auf Arsen beinhaltet this compound-Farbstoff. Der Farbstoff reagiert mit freigesetztem Jod aus der Reaktion von Arsen mit Kaliumjodat, was den Nachweis von Arsen in Umweltproben ermöglicht .

Antimikrobielles Mittel

Aufgrund seiner Wirksamkeit als antimikrobielles Mittel wurde this compound in großem Umfang gegen Parasiten, Pilze und Protozoen eingesetzt, die Infektionskrankheiten bei Wassertieren verursachen. Diese Anwendung erstreckt sich über mehrere Jahrzehnte und unterstreicht seine Bedeutung in der Aquakultur und Veterinärmedizin .

Aquakultur

In der Aquakultur kann eine diätetische Exposition gegenüber this compound durch den Verzehr von Fisch auftreten, wenn Malachitgrün (aus dem this compound gewonnen wird) verwendet wurde. Dies unterstreicht die Bedeutung der Überwachung und Regulierung seiner Verwendung in der Lebensmittelproduktion, um die Sicherheit zu gewährleisten .

Globale Kontaminationsstudien

this compound war Gegenstand globaler Kontaminationsstudien an Fischen, bei denen sein Vorkommen in Meeres- und Zuchtfischarten weltweit untersucht wurde. Solche Studien sind entscheidend für das Verständnis der Umweltauswirkungen und Lebensmittelsicherheitsbedenken im Zusammenhang mit dieser Verbindung .

Wirkmechanismus

Target of Action

Leucomalachite green (LMG) is a major metabolite derived from malachite green (MG), a lipophilic cationic triphenylmethane dye . It has been widely utilized for several decades against parasites, fungus, and protozoans causing infectious diseases in aquatic animals . The primary targets of LMG are these infectious agents in the aquatic environment.

Mode of Action

It is known that lmg, being a derivative antimicrobial agent, can interact with the cellular components of the targeted infectious agents, leading to their elimination .

Biochemical Pathways

It is known that lmg, being lipophilic, can easily penetrate cell membranes and may interfere with various cellular processes, leading to the death of the targeted infectious agents .

Pharmacokinetics

LMG is readily absorbed by fish and other animal tissues, where it undergoes biotransformation to its colorless compound . Being lipophilic, LMG can remain in fatty tissues for broad periods of time . This property allows LMG to get into the human food chain simply and accumulate in tissues .

Action Environment

The action of LMG can be influenced by various environmental factors. For instance, the concentration of LMG in fish can vary depending on the water temperature, with warm-water fish having a higher concentration of LMG compared to cold-water fish . Additionally, fish containing medium-fat level and high-fat content had accumulate MG and LMG in their tissues, respectively . Therefore, the efficacy and stability of LMG can be influenced by factors such as water temperature and the fat content of the fish .

Safety and Hazards

LMG is categorized as a carcinogen affecting consumer health . It can accumulate in animal tissues for long periods . Therefore, determining the contamination of aquatic products by LMG is necessary to prevent residual contamination . Safety measures include avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, ingestion, and inhalation .

Zukünftige Richtungen

A rapid and sensitive method to detect chemical residues, reducing the possibility of contamination in fishery products, has been developed . This method uses a colorimetric method with gold nanoparticles (AuNPs) and a specific aptamer . This aptamer-based colorimetric approach might be feasible to utilize as a biosensing module, providing a rapid, inexpensive analysis method for detecting deposited chemical residues .

Biochemische Analyse

Biochemical Properties

Leucomalachite green plays a significant role in biochemical reactions, particularly in its interaction with various biomolecules. It is known to form DNA adducts in the liver of rats, indicating its potential to interact with genetic material . Additionally, leucomalachite green interacts with enzymes involved in its biotransformation, such as cytochrome P450 enzymes, which convert malachite green to leucomalachite green . This interaction is crucial for its detoxification and elimination from the body.

Cellular Effects

Leucomalachite green has been shown to affect various types of cells and cellular processes. It can induce oxidative stress, leading to cellular damage and apoptosis . In fish, leucomalachite green accumulates in tissues and can disrupt normal cellular functions, including cell signaling pathways and gene expression . This disruption can result in altered cellular metabolism and impaired physiological functions.

Molecular Mechanism

The molecular mechanism of leucomalachite green involves its interaction with DNA and proteins. It forms DNA adducts, which can lead to mutations and carcinogenesis . Leucomalachite green also inhibits certain enzymes, such as cytochrome P450, which are involved in its metabolism . This inhibition can result in the accumulation of the compound in tissues, leading to toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of leucomalachite green can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to leucomalachite green in vitro and in vivo studies has shown that it can cause persistent cellular damage and disrupt normal cellular functions .

Dosage Effects in Animal Models

The effects of leucomalachite green vary with different dosages in animal models. At low doses, it may not cause significant adverse effects, but at higher doses, it can induce toxicity and carcinogenicity . Studies have shown that high doses of leucomalachite green can lead to liver damage, oxidative stress, and increased risk of cancer .

Metabolic Pathways

Leucomalachite green is involved in several metabolic pathways, primarily its biotransformation by cytochrome P450 enzymes . These enzymes convert malachite green to leucomalachite green, which is then further metabolized and eliminated from the body. The compound can also affect metabolic flux and alter metabolite levels, leading to disruptions in normal metabolic processes .

Transport and Distribution

Leucomalachite green is transported and distributed within cells and tissues through various mechanisms. It is lipophilic, allowing it to accumulate in fatty tissues . The compound can also interact with transporters and binding proteins, affecting its localization and accumulation in specific tissues . This distribution pattern is crucial for understanding its toxic effects and potential health risks.

Subcellular Localization

The subcellular localization of leucomalachite green is primarily in the cytoplasm and nucleus . It can interact with DNA and proteins within these compartments, leading to its toxic effects. The compound may also undergo post-translational modifications that direct it to specific organelles, influencing its activity and function .

Eigenschaften

IUPAC Name |

4-[[4-(dimethylamino)phenyl]-phenylmethyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKXBGJNNCGHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031531 | |

| Record name | Leucomalachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reduced form of malachite green; [Merck Index] | |

| Record name | Leucomalachite green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in benzene, ethyl ether, Solubilities (mg/mL): 30 ethyleneglycol monomethyl ether; 4 ethanol | |

| Record name | Leucomalachite green | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white to light-brown powder, Needles or leaflets from alcohol, benzene | |

CAS RN |

129-73-7 | |

| Record name | Leucomalachite green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomalachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomalachite green | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-(phenylmethylene)bis[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Leucomalachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethyl-4,4'-benzylidenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCOMALACHITE GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U61G37Z20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leucomalachite green | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

102 °C | |

| Record name | Leucomalachite green | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

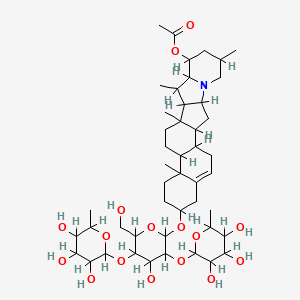

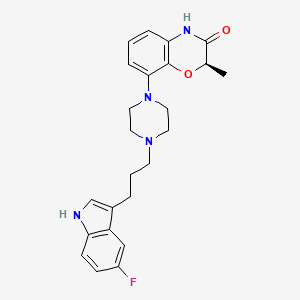

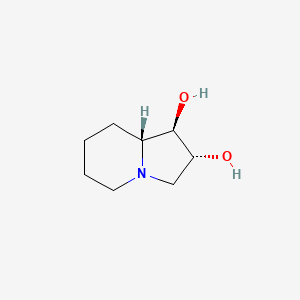

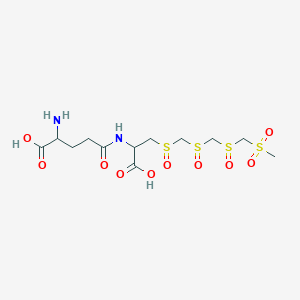

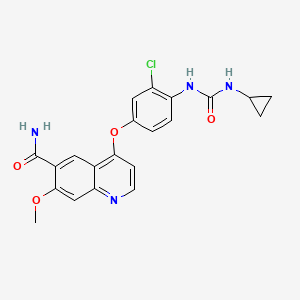

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1674734.png)

![[(2S,8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate](/img/structure/B1674740.png)